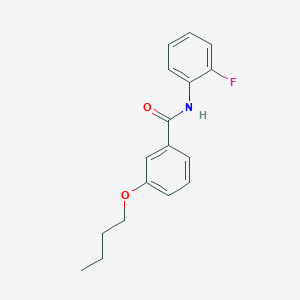
3-butoxy-N-(2-fluorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butoxy-N-(2-fluorophenyl)benzamide, also known as BF-3, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit promising activity against various diseases.
Mecanismo De Acción
The mechanism of action of 3-butoxy-N-(2-fluorophenyl)benzamide is not fully understood. However, studies have suggested that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis. 3-butoxy-N-(2-fluorophenyl)benzamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects
3-butoxy-N-(2-fluorophenyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. 3-butoxy-N-(2-fluorophenyl)benzamide has also been found to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory activity. In addition, 3-butoxy-N-(2-fluorophenyl)benzamide has been found to inhibit the replication of the hepatitis C virus, indicating its antiviral activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-butoxy-N-(2-fluorophenyl)benzamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high purity through recrystallization and chromatographic techniques. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, 3-butoxy-N-(2-fluorophenyl)benzamide also has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets. In addition, the compound has not been tested in vivo, and its pharmacokinetic properties are not known.
Direcciones Futuras
There are several future directions for research on 3-butoxy-N-(2-fluorophenyl)benzamide. One potential direction is to investigate its anticancer activity in vivo using animal models. This would provide valuable information on its pharmacokinetic properties and potential toxicity. Another direction is to investigate its mechanism of action in more detail, including its molecular targets and downstream signaling pathways. This would provide insight into the development of more potent and selective HDAC inhibitors. Finally, the antiviral activity of 3-butoxy-N-(2-fluorophenyl)benzamide warrants further investigation, particularly in the context of the current COVID-19 pandemic.
Conclusion
3-butoxy-N-(2-fluorophenyl)benzamide is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. The synthesis of 3-butoxy-N-(2-fluorophenyl)benzamide can be achieved through a series of chemical reactions starting from commercially available starting materials. 3-butoxy-N-(2-fluorophenyl)benzamide has several advantages for lab experiments, including its relative simplicity and promising therapeutic potential. However, further studies are needed to elucidate its mechanism of action and pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 3-butoxy-N-(2-fluorophenyl)benzamide can be achieved through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the reaction of 2-fluoroaniline with butyric acid and thionyl chloride to obtain 2-fluoro-N-butyrylaniline. This intermediate is then reacted with 4-aminobenzoic acid and N,N'-dicyclohexylcarbodiimide (DCC) to obtain 3-butoxy-N-(2-fluorophenyl)benzamide. The purity of the compound can be improved through recrystallization and chromatographic techniques.
Aplicaciones Científicas De Investigación
3-butoxy-N-(2-fluorophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. In vitro studies have shown that 3-butoxy-N-(2-fluorophenyl)benzamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to inhibit the replication of the hepatitis C virus. 3-butoxy-N-(2-fluorophenyl)benzamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
3-butoxy-N-(2-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-2-3-11-21-14-8-6-7-13(12-14)17(20)19-16-10-5-4-9-15(16)18/h4-10,12H,2-3,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGVVPYZJRCWLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-(2-fluorophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-propyn-1-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate](/img/structure/B5084234.png)
![N-(4-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5084241.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5084255.png)
![3-chloro-5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5084258.png)
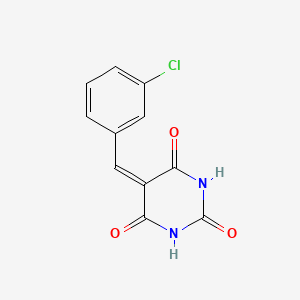
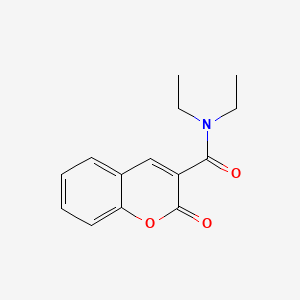

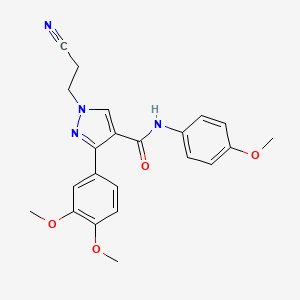
![1-(3-fluorobenzyl)-4-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperazinone](/img/structure/B5084295.png)
![3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5084299.png)
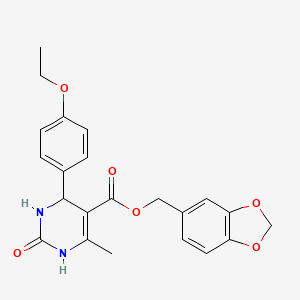
![[1-(4-isopropoxybenzyl)-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5084309.png)

![3-methyl-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B5084320.png)